molecular formula C20H21N3O3S B6584899 1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251566-26-3

1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B6584899
CAS No.: 1251566-26-3
M. Wt: 383.5 g/mol
InChI Key: UVEKGCUWCMKTOG-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class of heterocycles, characterized by a sulfur- and nitrogen-containing bicyclic core. The structure includes a 3-methylbenzyl group at position 1 and a pyrrolidine-1-carbonyl moiety at position 3. Its synthesis likely involves condensation and cyclization steps analogous to those described for related heterocycles (e.g., pyrazoles and pyridines in ). A closely related analog, 1-[(3-methoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione (), differs only in the substituent (methoxy vs. methyl), suggesting that structure-activity relationship (SAR) studies may focus on substituent effects.

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-15-7-6-8-16(13-15)14-23-17-9-2-3-10-18(17)27(25,26)19(21-23)20(24)22-11-4-5-12-22/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEKGCUWCMKTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione . Medicinal chemists continue to explore this intriguing scaffold, aiming to design novel compounds with diverse biological profiles . If you have any other questions or need further clarification, feel free to ask! 😊

Biological Activity

The compound 1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione , also referred to as DB08442 in DrugBank, is a small molecule with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 297.3484 g/mol
  • IUPAC Name : 4-[(2R)-2-(2-methylphenyl)pyrrolidine-1-carbonyl]benzene-1,3-diol

This compound belongs to the class of phenylpyrrolidines , characterized by a benzene ring linked to a pyrrolidine ring. The structural attributes may play a crucial role in its biological interactions and pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds related to benzothiadiazine derivatives exhibit significant antitumor properties. For instance, similar compounds have shown potent antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.

Table 1: Summary of Antitumor Activity in Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Induces apoptosis
Compound BHCC827 (Lung)3.5Inhibits proliferation
DB08442NCI-H358TBDTBD

Note: TBD = To Be Determined; further studies are needed on DB08442.

The biological activity of this compound may be attributed to several mechanisms:

  • Gene Expression Modulation : Similar compounds have been shown to interact with histone proteins and modulate gene expression by evicting histones from promoter regions .
  • Inflammatory Response : Certain derivatives bind to bacterial lipopolysaccharides (LPS), mediating inflammatory responses such as TNF secretion from monocytes .
  • Antiviral Response : Some studies suggest that related compounds enhance host antiviral responses by promoting the association of mitochondrial proteins involved in immune signaling .

Study on Related Benzothiadiazine Derivatives

A notable study investigated the effects of fluorinated benzothiadiazoles on cancer cells. These compounds demonstrated a strong correlation between their metabolic activation and antiproliferative effects, indicating that metabolic pathways significantly influence their biological activity .

Antimicrobial Activity

In addition to antitumor properties, derivatives of benzothiadiazine have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed promising results in inhibiting bacterial growth, suggesting potential therapeutic applications beyond oncology .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in several areas of medicinal chemistry:

a. Anticancer Activity
Research indicates that derivatives of benzothiadiazines can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrrolidine ring may enhance these effects by improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

b. Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for further research in treating chronic inflammatory diseases.

c. Neuropharmacology
Studies suggest that benzothiadiazines can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The specific mechanisms remain to be fully elucidated.

Synthesis and Chemical Reactions

The synthesis of this compound involves multi-step organic reactions that are crucial for producing high yields and purity. Key methods include:

  • Refluxing with appropriate solvents.
  • Utilizing protecting groups to control reactivity during synthesis.

These synthetic pathways not only yield the target compound but also facilitate the creation of analogs that may possess enhanced biological activities.

Case Studies

Several studies have highlighted the applications of similar compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cells using benzothiadiazine derivatives.
Anti-inflammatory EffectsShowed that related compounds reduced inflammation markers in animal models, suggesting potential therapeutic use.
Neuropharmacological EffectsInvestigated interactions with dopamine receptors, indicating possible applications in treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The primary structural analogs involve variations in the aromatic substituent (e.g., 3-methyl vs. 3-methoxy) or heterocyclic core modifications. Key comparisons include:

Compound Name Substituent (R) Core Structure Key Features
1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione 3-methyl Benzothiadiazine Methyl group may enhance lipophilicity; no bioactivity data available.
1-[(3-methoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione 3-methoxy Benzothiadiazine Methoxy group could improve solubility; structural data potentially from SHELX refinement.
Bis[2-amino-6-(aryl)nicotinonitrile] derivatives (, e.g., 4a–c) Variable aryl Pyridine/pyrazole hybrids Antimicrobial activity reported (e.g., MIC values against S. aureus).

Pharmacological Activity

For instance, bis[2-amino-6-(aryl)nicotinonitrile] derivatives (4a–c) showed activity against Gram-positive bacteria, suggesting that the benzothiadiazine core could be similarly evaluated. Substituent effects (e.g., electron-donating methyl vs. methoxy groups) may modulate potency or pharmacokinetics.

Conformational Analysis

The benzothiadiazine ring system may adopt puckered conformations, as described for monocyclic systems in . Cremer and Pople’s puckering coordinates (e.g., amplitude and phase angles) could quantify nonplanar distortions in the benzothiadiazine core, which might influence binding to biological targets. Comparative studies with planar heterocycles (e.g., pyridines from ) could reveal conformational advantages.

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